1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde
CAS No.: 881041-26-5
Cat. No.: VC4302071
Molecular Formula: C11H7ClN2O3
Molecular Weight: 250.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881041-26-5 |
|---|---|
| Molecular Formula | C11H7ClN2O3 |
| Molecular Weight | 250.64 |
| IUPAC Name | 1-(2-chloro-4-nitrophenyl)pyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H7ClN2O3/c12-10-6-8(14(16)17)3-4-11(10)13-5-1-2-9(13)7-15/h1-7H |
| Standard InChI Key | FYRDTQNZHORAFV-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrole core (a five-membered aromatic ring with one nitrogen atom) substituted at the 1-position with a 2-chloro-4-nitrophenyl group and at the 2-position with a formyl (-CHO) group. The nitro (-NO) and chloro (-Cl) groups on the phenyl ring introduce strong electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity .
Key Structural Features:
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Pyrrole Ring: Aromatic, planar structure with conjugated π-electrons.
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2-Chloro-4-nitrophenyl Group: Meta-substituted phenyl ring with Cl and NO at positions 2 and 4, respectively.
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Carbaldehyde Group: Enhances electrophilicity at the pyrrole’s 2-position, enabling nucleophilic addition reactions .
Physicochemical Data
Spectroscopic Characteristics:
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IR Spectroscopy: Expected peaks include (aldehyde) ~1700 cm, ~1520 and 1350 cm, and ~750 cm .
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NMR: NMR signals for the pyrrole protons appear at δ 6.2–7.5 ppm, while the aldehyde proton resonates near δ 9.5–10.0 ppm .
Synthesis and Reactivity
Vilsmeier-Haack Formylation
A common route involves formylation of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole using the Vilsmeier-Haack reagent (POCl/DMF). This method introduces the aldehyde group at the pyrrole’s 2-position :
Reactivity Profile
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Electrophilic Substitution: The nitro and chloro groups direct electrophiles to the phenyl ring’s para and ortho positions.
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Nucleophilic Addition: The aldehyde group undergoes reactions with amines (e.g., hydrazine) to form hydrazones or with Grignard reagents to yield secondary alcohols .
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Reduction: The nitro group can be reduced to an amine () using or , enabling further functionalization.
Industrial and Materials Science Applications
Pharmaceutical Intermediates
The compound serves as a precursor for synthesizing:
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Sulfamide Derivatives: E.g., -{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}--phenylsulfamide (CAS 383147-37-3), a potential kinase inhibitor .
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Heterocyclic Hybrids: Used in constructing pyrrolo[1,2-a]quinolines, which are bioactive scaffolds .
Functional Materials
The electron-deficient nitro group facilitates applications in:
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